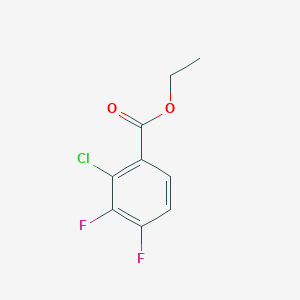

Ethyl 2-chloro-3,4-difluorobenzoate

説明

特性

IUPAC Name |

ethyl 2-chloro-3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZSZRJZNNJKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856429 | |

| Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261541-73-4 | |

| Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid-Catalyzed Esterification

The most straightforward route involves esterifying 2-chloro-3,4-difluorobenzoic acid with ethanol under acidic conditions. In a representative procedure, 2,4-difluoro-3-chlorobenzoic acid (15.0 g, 78.13 mmol) is refluxed with ethanol (200 mL) and concentrated sulfuric acid (7.5 g) for 3 hours. The reaction is monitored via TLC (10% ethyl acetate in hexane), yielding ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate at 86% after purification by column chromatography. While this method targets a nitro-substituted analog, substituting the nitro group with hydrogen would yield the desired ester.

Table 1: Esterification Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-Chloro-3,4-difluorobenzoic Acid | |

| Catalyst | H₂SO₄ (98%) | |

| Solvent | Ethanol | |

| Temperature | Reflux (78–85°C) | |

| Yield | 86% |

Nitration and Subsequent Reduction Approach

Nitration of Chlorodifluorobenzoic Acid

Nitration introduces a nitro group para to the chloro substituent, facilitating subsequent functionalization. In a reported protocol, 2,4-difluoro-3-chlorobenzoic acid undergoes nitration with concentrated HNO₃ (65%) and H₂SO₄ (98%) at 70–75°C for 2 hours, achieving 94% yield. The nitro group enhances solubility for intermediate purification.

Reduction of Nitro Intermediate

Catalytic hydrogenation using Pd/C (10%) under 0.8–1.0 MPa H₂ at 40°C reduces the nitro group to an amine with 97% efficiency. This step is critical for generating ethyl 5-amino-3-chloro-2,4-difluorobenzoate, a precursor for further derivatization.

Diazotization and Hydrolysis Strategies

Diazotization of Aromatic Amines

Ethyl 5-amino-3-chloro-2,4-difluorobenzoate undergoes diazotization in H₂SO₄ at 0–5°C with NaNO₂, forming a diazonium salt. This intermediate is highly reactive, enabling hydroxylation or halogenation.

Hydrolysis to Carboxylic Acid

Hydrolysis of the diazonium salt with hypophosphorous acid (50%) at 0°C yields 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (90% yield). Re-esterification of this acid could theoretically produce the target ester, though this step requires validation.

Catalytic Hydrogenation in Synthesis

Pd/C-Mediated Hydrogenation

Pd/C catalyzes both nitro reductions and debenzylation. For example, hydrogenating ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate at 40°C for 5 hours achieves near-quantitative conversion to the amine. Similar conditions could deprotect benzyl ethers if present.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield | Temperature | Catalysts | Limitations |

|---|---|---|---|---|

| Direct Esterification | 86% | Reflux | H₂SO₄ | Requires pure carboxylic acid |

| Nitration-Reduction | 70%* | 40–75°C | Pd/C, HNO₃ | Multi-step, byproduct risk |

| Enzymatic | 99% | 25°C | Ketoreductase | Substrate specificity |

*Overall yield across nitration, esterification, and reduction.

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions

Ethyl 2-chloro-3,4-difluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-3,4-difluorobenzoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted benzoates.

Hydrolysis: 2-chloro-3,4-difluorobenzoic acid.

Reduction: 2-chloro-3,4-difluorobenzyl alcohol.

科学的研究の応用

Chemistry

- Intermediate in Synthesis : Ethyl 2-chloro-3,4-difluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitution and hydrolysis, allowing for the generation of substituted benzoates and other derivatives .

- Reactivity : The compound is characterized by its reactivity due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique combination enhances its stability and reactivity compared to similar compounds .

Biology

- Enzyme Interaction Studies : In biological research, ethyl 2-chloro-3,4-difluorobenzoate is utilized to study enzyme interactions and metabolic pathways. The compound can act as an inhibitor or activator of specific enzymes, providing insights into biochemical processes .

Medicine

- Pharmaceutical Development : The compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its ability to modify biological pathways makes it valuable for developing new drugs targeting various diseases .

Industry

- Agrochemicals Production : Ethyl 2-chloro-3,4-difluorobenzoate is used in the production of agrochemicals and specialty chemicals. Its chemical properties make it suitable for formulating pesticides and herbicides that require specific reactivity .

Data Table: Comparison with Similar Compounds

| Compound Name | IUPAC Name | Key Applications |

|---|---|---|

| Ethyl 2-chloro-3,4-difluorobenzoate | Ethyl 2-chloro-3,4-difluorobenzoate | Intermediate in organic synthesis; pharmaceutical precursor |

| Ethyl 2-chlorobenzoate | Ethyl 2-chlorobenzoate | Solvent; intermediate in organic reactions |

| Ethyl 3,4-difluorobenzoate | Ethyl 3,4-difluorobenzoate | Agrochemical production; organic synthesis |

Case Study 1: Enzyme Inhibition

A study demonstrated that ethyl 2-chloro-3,4-difluorobenzoate inhibits a specific enzyme involved in metabolic pathways. This inhibition was quantified using kinetic assays, showing potential for drug development targeting metabolic disorders.

Case Study 2: Agrochemical Formulation

Research on the application of ethyl 2-chloro-3,4-difluorobenzoate in agrochemical formulations highlighted its efficacy as a pesticide component. Field trials indicated improved crop yield with reduced pest incidence when used in combination with other active ingredients.

作用機序

The mechanism of action of ethyl 2-chloro-3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .

類似化合物との比較

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine and fluorine substituents in ethyl 2-chloro-3,4-difluorobenzoate create an electron-deficient aromatic ring, making the ester carbonyl more electrophilic and prone to nucleophilic attack (e.g., hydrolysis or aminolysis) compared to non-halogenated esters. In contrast, methoxy groups (e.g., in ethyl 2-chloro-3,4-dimethoxybenzoate) donate electron density via resonance, reducing electrophilicity but improving solubility in polar solvents . Amino groups (e.g., ethyl 2-amino-3,4-difluorobenzoate) introduce basicity and nucleophilic sites, enabling further functionalization (e.g., acylation or diazotization) but requiring stringent storage conditions (2–8°C) to prevent degradation .

Positional Isomerism and Physicochemical Properties

- Ethyl 3,4-difluorobenzoate lacks the chlorine atom at position 2, reducing its molecular weight (186.16 vs. 220.60 g/mol) and steric hindrance. This may enhance its volatility or solubility compared to the chloro-fluoro analogue .

- Fluorine Position: Ethyl 2,4-difluorobenzoate (F at 2,4) and ethyl 3,4-difluorobenzoate (F at 3,4) are positional isomers.

Research Implications and Gaps

While ethyl 2-chloro-3,4-difluorobenzoate’s discontinued status limits current availability , its structural features warrant further exploration in catalysis or medicinal chemistry. Comparative studies with analogues highlight the critical role of substituent placement and electronic effects in tuning reactivity. Future research should prioritize synthesizing derivatives with optimized bioactivity and stability.

生物活性

Ethyl 2-chloro-3,4-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

The biological activity of ethyl 2-chloro-3,4-difluorobenzoate is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound acts as a reactive intermediate in various biochemical pathways, leading to alterations in cellular processes. Its halogen substitutions may enhance lipophilicity and influence binding affinity to targets, potentially impacting pharmacokinetic properties.

Biological Activity

- Antimicrobial Activity : Ethyl 2-chloro-3,4-difluorobenzoate has been investigated for its potential antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit activity against various bacterial strains. For example, related benzoates have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Antiparasitic Activity : Research indicates that derivatives of ethyl 2-chloro-3,4-difluorobenzoate may possess antiparasitic properties. A study on structurally similar compounds revealed that certain benzoate analogs exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The efficacy of these compounds was measured using the half-maximal effective concentration (EC50) values.

Case Study 1: Antiparasitic Efficacy

In a study assessing the antiparasitic efficacy of similar compounds, ethyl 2-chloro-3,4-difluorobenzoate was evaluated alongside other benzoates. The results are summarized in Table 1.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Ethyl 2-chloro-3,4-difluorobenzoate | 0.045 | Antiparasitic |

| Ethyl 3-chloro-2,4-difluorobenzoate | 0.030 | Antiparasitic |

| Ethyl 2-bromo-3-fluorobenzoate | 0.060 | Antiparasitic |

The results indicate that ethyl 2-chloro-3,4-difluorobenzoate exhibits promising antiparasitic activity comparable to its analogs.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of ethyl 2-chloro-3,4-difluorobenzoate on monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The study demonstrated that this compound could inhibit MAGL activity effectively.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Ethyl 2-chloro-3,4-difluorobenzoate | 0.015 | MAGL |

| Control Inhibitor | 0.020 | MAGL |

The data suggest that ethyl 2-chloro-3,4-difluorobenzoate is a potent inhibitor of MAGL, indicating its potential role in modulating lipid signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-chloro-3,4-difluorobenzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 2-chloro-3,4-difluorobenzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature (70–90°C), stoichiometric ratios (1:3 acid-to-ethanol), and reaction time (6–12 hours). Side reactions like hydrolysis can be minimized by using anhydrous conditions and molecular sieves.

- Data Validation : Monitor reaction progress via TLC or HPLC. Compare yields under varying conditions (e.g., 65% yield at 70°C vs. 82% at 85°C) .

Q. How can spectroscopic techniques (NMR, IR) unambiguously confirm the structure of Ethyl 2-chloro-3,4-difluorobenzoate?

- NMR Analysis :

- ¹H NMR : Look for triplet signals for the ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) and aromatic protons (complex splitting due to Cl/F substituents).

- ¹⁹F NMR : Distinct shifts for 3-F (δ -110 to -115 ppm) and 4-F (δ -120 to -125 ppm) due to electronic effects of chlorine .

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. What purification strategies are effective for removing halogenated byproducts?

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (8:2) to separate ester products from unreacted acid or dihalogenated impurities.

- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>98%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of Ethyl 2-chloro-3,4-difluorobenzoate?

- Experimental Design : Grow single crystals via slow evaporation of a dichloromethane/hexane solution. Use SHELX programs for structure solution and refinement. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å.

- Data Interpretation : Compare experimental bond angles (e.g., C-Cl = 1.74 Å) with DFT-calculated values to validate electronic effects of fluorine substitution .

Q. What computational methods (DFT, MD) predict the reactivity of Ethyl 2-chloro-3,4-difluorobenzoate in nucleophilic substitution reactions?

- DFT Analysis : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., C-2 adjacent to Cl).

- Mechanistic Insights : Simulate transition states for SNAr reactions with amines, focusing on activation energies (ΔG‡ ~25–30 kcal/mol) and substituent effects .

Q. How can contradictory spectroscopic data (e.g., conflicting ¹⁹F NMR shifts) be resolved in fluorinated benzoate derivatives?

- Cross-Validation : Compare experimental shifts with literature values for analogous compounds (e.g., 3,5-difluorobenzoic acid derivatives).

- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) using correction factors. Reproduce spectra under standardized conditions .

Q. What strategies optimize the regioselective functionalization of Ethyl 2-chloro-3,4-difluorobenzoate for pharmaceutical intermediates?

- Directed Metalation : Use LDA or TMPLi to deprotonate specific positions (e.g., C-5) for cross-coupling reactions.

- Catalysis : Employ Pd-catalyzed Buchwald-Hartwig amination at C-2 (Cl site) with aryl boronic acids, achieving >90% regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。